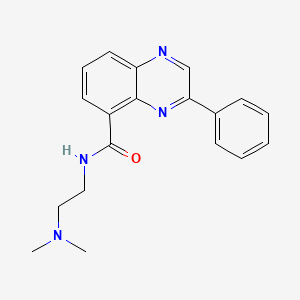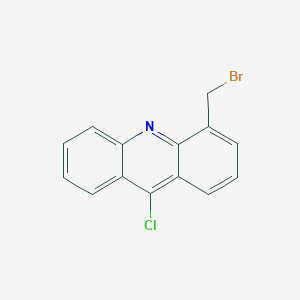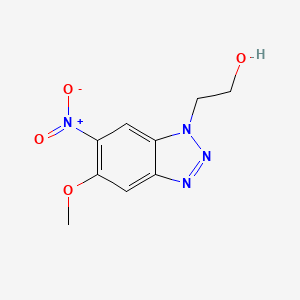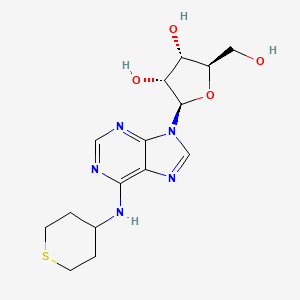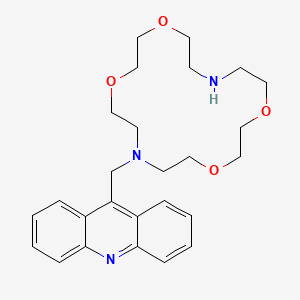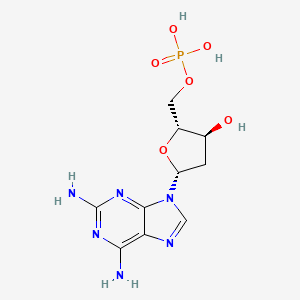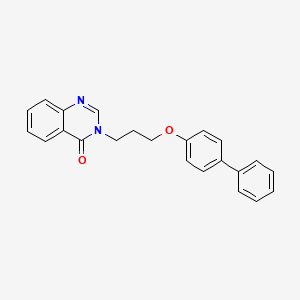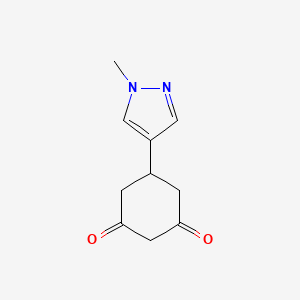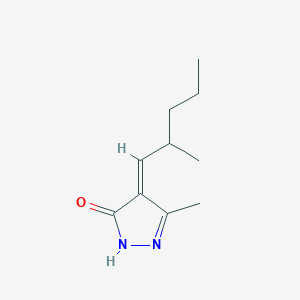![molecular formula C8H10N2O3S B12922149 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate is a compound that belongs to the pyridazine family, which is known for its diverse biological activities.
準備方法
The synthesis of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate typically involves the reaction of 6-sulfanylidene-1H-pyridazin-3-ol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
化学反応の分析
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: This compound is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar compounds to 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate include other pyridazine derivatives such as pyridazinone and pyrazolylpyridazine. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the sulfanylidene and acetate groups, which confer distinct chemical and biological properties .
特性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC名 |
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)12-4-5-13-7-2-3-8(14)10-9-7/h2-3H,4-5H2,1H3,(H,10,14) |
InChIキー |
XNZLYYFGIOYGJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=NNC(=S)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


